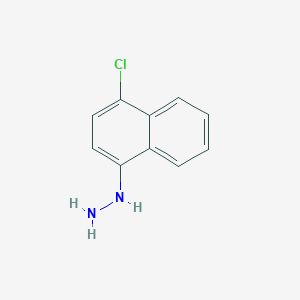

(4-Chloronaphthalen-1-yl)hydrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chloronaphthalen-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUXZSEZGDIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Chloronaphthalen-1-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloronaphthalen-1-yl)hydrazine and its salts are versatile synthetic intermediates of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the construction of complex heterocyclic scaffolds. Drawing upon established principles of hydrazine chemistry and the unique electronic properties of the naphthalene ring system, this document serves as a foundational resource for researchers seeking to leverage this valuable building block in their synthetic endeavors.

Introduction

This compound belongs to the class of arylhydrazines, a group of compounds renowned for their utility in organic synthesis. The presence of the hydrazine moiety (-NHNH₂) confers a rich and varied reactivity, enabling the formation of a wide array of carbon-nitrogen and nitrogen-nitrogen bonds. The chlorinated naphthalene backbone further functionalizes the molecule, providing a scaffold with inherent biological relevance and a handle for further synthetic transformations. The naphthalene ring system is a common motif in pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the essential chemical characteristics of this compound, offering insights into its synthesis and key chemical transformations that are of paramount importance to the drug discovery and development process.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. However, its properties can be reliably inferred from data available for its hydrochloride salt and closely related analogs.

| Property | This compound | This compound hydrochloride | Notes |

| CAS Number | 101851-40-5 | 1187928-20-6 | [1] |

| Molecular Formula | C₁₀H₉ClN₂ | C₁₀H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 192.65 g/mol | 229.10 g/mol | [1] |

| Appearance | Not explicitly reported; likely an off-white to beige solid | Not explicitly reported; likely a crystalline powder | Based on analogs like 4-chlorophenylhydrazine hydrochloride. |

| Melting Point | Not reported | Expected to be a high-melting solid, likely with decomposition | For comparison, 4-chlorophenylhydrazine hydrochloride has a melting point of 216 °C (with decomposition)[2]. |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in methanol and hot water | [2] |

| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere, and protected from light. | Store at 2-8°C in a refrigerator. | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a classical two-step sequence involving the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. The starting material, 4-chloro-1-naphthylamine, is commercially available.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous arylhydrazines. Optimization may be required to achieve high yields and purity for this compound.

Step 1: Diazotization of 4-Chloro-1-naphthylamine

-

In a flask equipped with a mechanical stirrer, add 4-chloro-1-naphthylamine to a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or a solution of sodium sulfite in water.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.

-

The resulting this compound, often as its hydrochloride salt, can be isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the hydrazine functional group, which can act as a potent nucleophile and is a key component in several named reactions.

The Fischer Indole Synthesis: Access to Benzo[g]indoles

A cornerstone of hydrazine chemistry is the Fischer indole synthesis, a powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles.[3][4] In the case of this compound, this reaction provides a direct route to the benzo[g]indole scaffold, a heterocyclic core found in molecules with interesting biological activities.[5][6]

The resulting chloro-substituted benzo[g]indoles are valuable intermediates for the synthesis of more complex molecules. For instance, they have been identified as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitors and as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), highlighting their potential in the development of new anti-inflammatory and cytoprotective agents.[6][7]

Synthesis of Pyrazoles

This compound can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles.[8][9] This cyclocondensation reaction is a fundamental method for constructing the pyrazole ring, another important heterocycle in medicinal chemistry.

The reaction conditions can be tuned to favor the formation of specific regioisomers, depending on the nature of the substituents on the 1,3-dicarbonyl compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the naphthalene ring. The protons of the hydrazine moiety (-NHNH₂) would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring. The carbon atom attached to the chlorine will be influenced by its electronegativity, and the carbon atom bonded to the hydrazine group will also have a characteristic chemical shift.

-

FTIR: The infrared spectrum should exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment ions.

Safety and Handling

Specific toxicity data for this compound is not available. However, compounds of the hydrazine class should be handled with extreme caution due to their potential toxicity.[12] General safety precautions for hydrazines include:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Hydrazines are generally considered to be toxic and may be corrosive.[12] Some hydrazines are known or suspected carcinogens. The GHS hazard classifications for the analogous (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride include warnings for being harmful if swallowed, in contact with skin, or if inhaled, and for causing skin and eye irritation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for this specific compound, should it become available, before handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its ability to undergo key transformations such as the Fischer indole synthesis provides a direct and efficient pathway to complex and biologically relevant heterocyclic systems like benzo[g]indoles. While a comprehensive dataset of its physicochemical and toxicological properties is yet to be fully established, a strong foundation for its synthetic applications can be built upon the well-understood chemistry of arylhydrazines. This guide serves as a critical resource for researchers, providing the necessary foundational knowledge to safely handle and effectively utilize this compound in the pursuit of novel chemical entities.

References

- AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google P

- EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P

-

Benzo[g]indoles - ResearchGate. (URL: [Link])

-

Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem. (URL: [Link])

-

1187928-20-6| Chemical Name : this compound hydrochloride | Pharmaffiliates. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride | C10H15ClN2 - PubChem. (URL: [Link])

- US5001262A - Method for synthesizing an aromatic hydrazine compound - Google P

- US5047551A - Preparation of 4-chloropyrazoles - Google P

-

Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed. (URL: [Link])

-

Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

{(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-[(2S)-2-fluoropropanoyl]piperazin - PubChem. (URL: [Link])

-

Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride | Request PDF. (URL: [Link])

-

Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl 2 : Can Coordination Enhance the Functionality of Bioactive Ligands? - MDPI. (URL: [Link])

-

Hydrazine - Hazardous Substance Fact Sheet. (URL: [Link])

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chlorophenylhydrazine hydrochloride(1073-70-7) 1H NMR [m.chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride | C10H15ClN2 | CID 139600911 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Chloronaphthalen-1-yl)hydrazine Hydrochloride: Synthetic Protocols and Heterocyclic Applications

Executive Summary

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS 1187928-20-6) is a specialized aryl hydrazine intermediate used primarily in the synthesis of fused heterocyclic systems. Unlike simple phenylhydrazines, the naphthalene core imparts significant lipophilicity and pi-stacking potential to downstream derivatives, making it a critical scaffold in the development of DNA-intercalating agents and kinase inhibitors.

This guide outlines the robust synthesis of this compound via the diazotization-reduction pathway and details its primary application in the Fischer Indole Synthesis to generate 4-chloro-1H-benzo[g]indoles.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound hydrochloride |

| CAS Number | 1187928-20-6 |

| Molecular Formula | C₁₀H₉ClN₂[1] · HCl |

| Molecular Weight | 229.11 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in cold water |

| Storage | 2-8°C, Hygroscopic, Light Sensitive (Store under Inert Gas) |

| Key Hazard | Toxic by ingestion; Potential Carcinogen; Skin Sensitizer |

Synthetic Protocol: Diazotization-Reduction Route

While palladium-catalyzed cross-coupling (Buchwald-Hartwig) is gaining traction for hydrazine synthesis, the Diazotization-Reduction method remains the industrial "gold standard" for naphthyl derivatives due to cost-efficiency and scalability. This protocol describes the conversion of 4-chloro-1-naphthylamine to the target hydrazine.

Reaction Logic

The synthesis proceeds in two critical stages:

-

Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in acidic media.[2]

-

Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (SnCl₂) or Sodium Sulfite. Note: SnCl₂ is preferred for laboratory scale due to cleaner conversion of electron-deficient systems.

Step-by-Step Methodology

Reagents:

-

4-Chloro-1-naphthylamine (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Hydrochloric Acid (conc.[3] HCl)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)

Protocol:

-

Slurry Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 4-chloro-1-naphthylamine in concentrated HCl (5 mL/g of amine). Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required to prevent local hotspots.

-

Diazotization: Dropwise add a solution of NaNO₂ (dissolved in minimal water) to the amine slurry. Maintain internal temperature below 5°C . Stir for 1 hour. The mixture should become a clear or slightly turbid solution of the diazonium salt.

-

Reduction: Prepare a solution of SnCl₂·2H₂O in conc. HCl at 0°C. Transfer the cold diazonium solution into the stannous chloride solution slowly, maintaining the temperature below 5°C. Why: Inverse addition prevents side reactions between the diazonium salt and the forming hydrazine.

-

Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine hydrochloride salt will precipitate.

-

Purification: Filter the solid and wash with cold dilute HCl, followed by cold ethanol/ether to remove tin salts. Recrystallize from ethanol/water if necessary.

Synthetic Workflow Visualization

Fig 1. Synthesis of target hydrazine via diazonium intermediate.

Primary Application: Fischer Indole Synthesis[1][8][9]

The most significant application of CAS 1187928-20-6 is the synthesis of benzo[g]indoles . These fused systems are bioisosteres of carbazoles and are heavily researched for their ability to intercalate into DNA or inhibit kinases (e.g., c-Met, ALK).

Mechanism & Causality

The reaction involves the condensation of the hydrazine with a ketone (or aldehyde) under acidic conditions.[4][5]

-

Key Challenge: The naphthalene ring is electron-rich, which facilitates the [3,3]-sigmatropic rearrangement, but the 4-chloro substituent exerts an inductive withdrawing effect (-I), potentially slowing the initial hydrazone formation.

-

Solution: Use of protic solvents (Acetic Acid) or Lewis Acids (ZnCl₂) to catalyze the ammonia elimination step.[4]

General Protocol for Benzo[g]indole Formation

Reagents:

-

This compound HCl (1.0 eq)

-

Ketone (e.g., Ethyl Pyruvate or Cyclohexanone) (1.1 eq)

-

Solvent: Glacial Acetic Acid (or Ethanol with H₂SO₄)

Protocol:

-

Condensation: Dissolve the hydrazine salt and the ketone in glacial acetic acid.

-

Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC for the disappearance of the hydrazone intermediate.

-

Work-up: Pour the reaction mixture into ice water. The indole product often precipitates. Neutralize with NaHCO₃ if necessary.

-

Result: Formation of the 4-chloro-1H-benzo[g]indole scaffold.

Mechanistic Pathway

Fig 2. Mechanistic flow of the Fischer Indole Synthesis transforming the hydrazine to the indole core.

Safety & Handling Protocols

Hydrazines are high-energy functional groups with significant toxicity profiles.

-

Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. All handling must occur in a certified chemical fume hood.

-

Skin Contact: This compound is a likely skin sensitizer. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Stability: The free base is unstable and prone to oxidation (turning dark brown/black). Always store as the Hydrochloride salt in amber vials under Argon or Nitrogen at 4°C.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

References

-

Sinfoo Biotech. (4-Chloro-naphthalen-1-yl)-hydrazine hydrochloride Product Data. Retrieved from Sinfoo Biotech. Link

-

Coleman, G. H. Phenylhydrazine.[3] Organic Syntheses, Coll.[6] Vol. 1, p.442 (1941). (Foundational method for aryl hydrazine synthesis via SnCl2 reduction). Link

-

Robinson, B. The Fischer Indole Synthesis.[5][7] Chemical Reviews 1963 63 (4), 373-401. (Definitive review on the mechanism and application of aryl hydrazines). Link

-

CN Patent 1800151A. Method for synthesizing 1-naphthylhydrazine. (Industrial protocol for naphthyl-hydrazine analogs). Link

Sources

- 1. (4-Chloro-naphthalen-1-yl)-hydrazine hydrochloride,(CAS# 1187928-20-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis of (4-Chloronaphthalen-1-yl)hydrazine Hydrochloride

Executive Summary

(4-Chloronaphthalen-1-yl)hydrazine is a critical bicyclic aromatic intermediate, primarily utilized as the hydrazine precursor in the Fischer Indole Synthesis to generate chlorobenzo[g]indoles and other fused heterocyclic pharmacophores. Its synthesis requires rigorous control over regioselectivity and oxidation states.

This technical guide details the two primary retrosynthetic pathways: the classical Diazotization-Reduction (Route A) and the modern Palladium-Catalyzed Cross-Coupling (Route B). While Route A remains the industrial standard due to cost-efficiency, Route B offers a safety advantage by avoiding potentially carcinogenic naphthylamine precursors.

Part 1: Strategic Selection of Starting Materials

The choice of starting material dictates the impurity profile and safety engineering controls required for the synthesis.

Table 1: Comparative Analysis of Starting Materials

| Feature | Route A: Classical Diazo-Reduction | Route B: Pd-Catalyzed (Buchwald-Hartwig) |

| Primary Starting Material | 4-Chloro-1-naphthylamine | 1,4-Dichloronaphthalene |

| CAS Number | 4684-12-2 | 1825-31-6 |

| Reagents | NaNO₂, HCl, SnCl₂ (or Na₂SO₃) | Hydrazine Hydrate, Pd(OAc)₂, Ligand (e.g., XPhos) |

| Cost Profile | Low (Commodity reagents) | High (Catalyst/Ligand cost) |

| Safety Risk | High : Naphthylamines are potential carcinogens.[1] | Moderate : Hydrazine is toxic; avoids naphthylamines. |

| Scalability | High (Kg to Ton scale) | Moderate (Ligand cost limits multi-kg scale) |

| Impurity Profile | Azo-coupling byproducts; unreacted amine. | Dehalogenated naphthalene; bis-hydrazines. |

Decision Framework (Graphviz)

Figure 1: Decision logic for selecting the optimal starting material based on scale and safety constraints.

Part 2: Route A – The Diazotization-Reduction Protocol (Gold Standard)

This route is the most chemically robust method for generating the hydrazine functionality on the naphthalene core. It relies on the in situ generation of a diazonium salt followed by a controlled reduction.

Mechanism & Causality

-

Diazotization: 4-Chloro-1-naphthylamine is treated with sodium nitrite in excess HCl. The amine attacks the nitrosonium ion (

) to form the electrophilic diazonium species.-

Critical Control: Temperature must be kept < 5°C . Above this, the diazonium salt hydrolyzes to 4-chloro-1-naphthol (a "tarry" phenol impurity).

-

-

Reduction: The diazonium salt is reduced to the hydrazine.

-

Reagent Choice:Stannous Chloride (

) is preferred over sulfites for this specific substrate because it cleanly stops the reduction at the hydrazine stage without cleaving the N-N bond (which would revert it to the amine).

-

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood with proper PPE (nitrile gloves, face shield).

Step 1: Solubilization

-

Charge a 3-neck round-bottom flask with 4-Chloro-1-naphthylamine (10.0 g, 56.3 mmol) .

-

Add Conc. HCl (60 mL) . The amine will form a thick slurry of the hydrochloride salt.

-

Cool the mixture to -5°C to 0°C using an ice/salt bath. Vigorous mechanical stirring is required.[2]

Step 2: Diazotization

-

Prepare a solution of Sodium Nitrite (

, 4.3 g, 62 mmol) in water (15 mL). -

Add the nitrite solution dropwise to the amine slurry.[3][4]

-

Rate Control: Maintain internal temperature < 5°C.

-

-

Stir for 30 minutes. The slurry should dissolve to form a clear, dark orange/brown solution of the diazonium salt.

-

Validation: Test with starch-iodide paper.[3][4] An immediate blue/black color confirms excess nitrous acid (complete reaction).

Step 3: Reduction (The Critical Step)

-

In a separate vessel, dissolve Stannous Chloride Dihydrate (

, 28.0 g, 124 mmol) in Conc. HCl (30 mL) . Cool to 0°C. -

Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.

-

Observation: A heavy precipitate of the hydrazine double salt (tin complex) will form immediately.

-

-

Allow the mixture to stand at 0°C for 2 hours, then warm to room temperature overnight.

Step 4: Isolation of the Hydrochloride Salt

-

Filter the double salt precipitate.

-

De-complexation: Suspend the solid in water and treat with excess NaOH (to pH 14) to liberate the free hydrazine base (oil). Note: Perform this quickly to avoid oxidation.

-

Extract the free base with diethyl ether or ethyl acetate.

-

Dry the organic layer over

. -

Add HCl in dioxane/ether dropwise to the organic layer. The target This compound hydrochloride will precipitate as a white/off-white solid.

-

Filter, wash with cold ether, and dry under vacuum.

Part 3: Route B – Palladium-Catalyzed Cross-Coupling (Modern Alternative)

For laboratories restricting the use of naphthylamines, the Buchwald-Hartwig amination offers a viable, albeit more expensive, pathway.

Reaction Scheme (Graphviz)

Figure 2: Mechanistic flow of the Buchwald-Hartwig hydrazine coupling.

Protocol Highlights

-

Substrate: 1,4-Dichloronaphthalene .

-

Catalyst System: BrettPhos-Pd-G3 or Pd(OAc)₂/XPhos are recommended for selective mono-arylation of hydrazine.

-

Stoichiometry: Use a large excess of hydrazine hydrate (5-10 equivalents) to prevent the formation of the bis-coupled product (where one hydrazine molecule bridges two naphthalene rings).

-

Conditions: 80°C - 100°C in Toluene or Dioxane under Argon atmosphere.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Impurity Profiling

When characterizing the final material, specifically look for:

-

4-Chloro-1-naphthol: Result of diazonium hydrolysis (Route A). Detectable by HPLC (more polar than product).

-

Bis(4-chloronaphthyl)hydrazine: Result of over-coupling (Route B). Detectable by LC-MS (dimer mass).

-

4-Chloro-1-naphthylamine: Unreacted starting material.

Stability Warning

This compound free base is air-sensitive . It will oxidize to the azo compound or decompose, turning pink/red.

-

Storage: Always store as the Hydrochloride (HCl) salt .

-

Environment:[5] Store at -20°C under inert gas (Argon/Nitrogen).

Safety Data

-

4-Chloro-1-naphthylamine: Handle as a suspected carcinogen. Use a glove box or high-efficiency fume hood. Destruct waste using oxidative chemical treatment (e.g., Fenton's reagent) before disposal.

-

Hydrazine: Potent hepatotoxin and carcinogen.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for aryl hydrazine synthesis via SnCl2 reduction).

-

Buchwald, S. L., et al. (2013). "Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 113(11). Link

- Stradiotto, M., et al. (2011). "Pd-Catalyzed Mono-Arylation of Hydrazine." Angewandte Chemie International Edition, 50(39). (Methodology for Route B).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20638, 1-Naphthylamine. Link (Safety data grounding).

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Naphthylamine. Link (Handling protocols for naphthylamine derivatives).

Sources

- 1. fishersci.com [fishersci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. carlroth.com:443 [carlroth.com:443]

(4-Chloronaphthalen-1-yl)hydrazine molecular structure and formula

An In-Depth Technical Guide to (4-Chloronaphthalen-1-yl)hydrazine: Molecular Structure, Properties, and Synthetic Pathways

Executive Summary

This compound is a substituted aromatic hydrazine featuring a naphthalene core. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and logical synthetic routes. As a functionalized naphthalene derivative, this compound serves as a valuable, yet specialized, building block in medicinal chemistry and materials science. Its structural similarity to known pharmacophores suggests its potential as an intermediate in the development of novel therapeutic agents, particularly in oncology and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, safety considerations based on analogous structures, and an exploration of its chemical reactivity and potential applications.

Introduction: The Significance of Arylhydrazines

Arylhydrazines are a cornerstone of modern organic synthesis, most famously recognized for their role in the Fischer indole synthesis. Beyond this classic transformation, they are pivotal intermediates in the construction of a vast array of nitrogen-containing heterocycles, many of which form the core of blockbuster pharmaceuticals and advanced functional materials.[1] Hydrazine derivatives are integral to the synthesis of drugs, agrochemicals, and polymers.[2] The introduction of a chloro-substituted naphthalene scaffold, as seen in this compound, offers chemists a unique combination of steric bulk, lipophilicity, and specific electronic properties, making it a highly valuable precursor for targeted molecular design.

This guide will elucidate the foundational chemical knowledge of this compound, moving from its basic formula to its three-dimensional structure, and from theoretical synthesis to its potential roles in cutting-edge research.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. This section details the essential chemical and physical data for this compound.

Molecular Formula and Weight

The compound is most commonly handled and supplied as its hydrochloride salt to improve stability and shelf-life. The properties for both the salt and the free base are detailed below.

-

Free Base: C₁₀H₉ClN₂

-

Hydrochloride Salt: C₁₀H₁₀Cl₂N₂[3]

Structural Elucidation

The molecular architecture consists of a naphthalene ring system substituted at the C1 and C4 positions. A hydrazine moiety (-NHNH₂) is attached to the C1 position, and a chlorine atom is at the C4 position. The naphthalene core is a planar, aromatic system, which influences the electronic and spatial arrangement of the substituents. The hydrazine group provides a site of high nucleophilicity and is the primary center of reactivity for synthetic transformations.

Caption: Proposed two-step synthesis of this compound HCl.

Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of similar arylhydrazines, such as 4-chlorophenylhydrazine. [4] Step 1: Diazotization of 4-Chloro-1-naphthylamine

-

System Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-1-naphthylamine in 3M hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

-

Nitrite Addition: Dissolve a stoichiometric equivalent of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: The completion of the reaction can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper, which will turn blue). The resulting solution contains the in-situ generated 4-chloronaphthalene-1-diazonium chloride.

Step 2: Reduction to this compound Hydrochloride

-

Reductant Preparation: In a separate, larger beaker, prepare a solution of the reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate dissolved in concentrated hydrochloric acid.

-

Cooling: Cool this reducing solution to 0 °C in an ice bath.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred reducing solution. The addition should be controlled to manage any exotherm.

-

Precipitation: Upon addition, the hydrazine hydrochloride salt will begin to precipitate, often as a dense, crystalline solid.

-

Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold dilute hydrochloric acid to remove any unreacted starting materials, followed by a cold organic solvent like ethanol or diethyl ether to remove non-polar impurities and aid in drying.

-

Drying: Dry the final product under vacuum at a low temperature (e.g., 40-50 °C) to yield this compound hydrochloride.

Purification and Structural Verification

-

Purification: For most applications, the precipitated product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method.

-

Characterization: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the naphthalene ring and exchangeable protons for the -NH- and -NH₂ groups of the hydrazine moiety.

-

¹³C NMR: Will confirm the number of unique carbon environments in the naphthalene skeleton.

-

IR Spectroscopy: Will display characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight.

-

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems primarily from the reactivity of its hydrazine group. This functionality allows it to serve as a potent nucleophile and a precursor to various heterocyclic systems.

Key Reactions

-

Hydrazone Formation: Reacts readily with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in both synthetic chemistry and analytical derivatization.

-

Fischer Indole Synthesis: As a substituted arylhydrazine, it is a prime candidate for the Fischer indole synthesis. Reaction with a ketone or aldehyde under acidic conditions would yield a substituted benzo[g]indole, a valuable scaffold in medicinal chemistry.

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another privileged heterocyclic motif in drug discovery.

Potential Applications in Drug Discovery

Hydrazine derivatives are crucial intermediates for a wide range of pharmaceuticals. [5]Given its structure, this compound is a promising starting material for:

-

Kinase Inhibitors: The naphthalene core is present in numerous kinase inhibitors used in oncology. This compound could be used to synthesize novel inhibitors targeting specific cancer-related pathways.

-

Anti-inflammatory Agents: Phenylhydrazines are precursors to COX-2 inhibitors. [6]This naphthalenic analog could be explored for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially different selectivity profiles.

-

Antimicrobial and Antiviral Agents: Many heterocyclic compounds derived from hydrazines exhibit potent antimicrobial and antiviral activities.

Safety and Handling

No specific toxicological data for this compound is publicly available. Therefore, a conservative approach based on analogous and structurally related compounds, such as 4-chlorophenylhydrazine, is mandatory.

WARNING: Aromatic hydrazines as a class should be treated as highly toxic and potentially carcinogenic. [7]

-

GHS Hazard Statements (Inferred from 4-Chlorophenylhydrazine):

-

H301: Toxic if swallowed. [7] * H311: Toxic in contact with skin. [7] * H331: Toxic if inhaled. [7] * H315: Causes skin irritation. [7] * H317: May cause an allergic skin reaction. [7] * H319: Causes serious eye irritation. [7] * H341: Suspected of causing genetic defects. [7] * H350: May cause cancer. [7]

-

-

Recommended Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent all contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dark, and well-ventilated area as recommended. [3]

-

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex molecular architectures. Its unique combination of a naphthalene scaffold and a reactive hydrazine handle makes it a valuable tool for researchers in drug discovery and materials science. While its synthesis is straightforward, based on established chemical principles, its handling requires strict adherence to safety protocols due to the presumed toxicity of this compound class. The continued exploration of derivatives from this starting material is likely to yield novel compounds with significant biological or material properties.

References

-

Pharmaffiliates. This compound hydrochloride. CAS No: 1187928-20-6. Available from: [Link]

-

PubChem. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). CID 71600. Available from: [Link]

-

PubChem. (4-Chlorophenyl)hydrazine. CID 70624. Available from: [Link]

- Google Patents. WO2018019249A1 - Process for continuous flow synthesis of 4-chlorophenylhydrazine salt.

-

StatPearls [Internet]. Hydrazine Toxicology. NCBI Bookshelf. Available from: [Link]

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride. CID 139600911. Available from: [Link]

-

PubChem. Hydron;phthalazin-1-ylhydrazine;chloride. CID 57516019. Available from: [Link]

- Google Patents. CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

Organic Syntheses. methylhydrazine sulfate. Available from: [Link]

- Google Patents. EP0919546A1 - Process for 4-sulfonamidophenyl hydrazines.

-

PubMed. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 5. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Fischer indole synthesis with (4-Chloronaphthalen-1-yl)hydrazine

Application Note: Precision Synthesis of 5-Chlorobenzo[g]indoles via Fischer Cyclization

Executive Summary

This technical guide details the synthesis of 5-chlorobenzo[g]indole derivatives utilizing (4-chloronaphthalen-1-yl)hydrazine as the nucleophilic partner in the Fischer Indole Synthesis. While the Fischer synthesis is a century-old reaction, the application to halogenated naphthylhydrazines presents unique regiochemical and electronic challenges.

The benzo[g]indole scaffold acts as a critical bioisostere for carbazoles and is a privileged structure in DNA-intercalating oncology drugs. The inclusion of the 4-chloro substituent modulates the lipophilicity and metabolic stability of the final pharmacophore. This protocol establishes a high-fidelity method for controlling regioselectivity toward the linear benzo[g] isomer, minimizing the formation of the angular benzo[e] byproduct.

Strategic Rationale & Mechanistic Insight

The Regioselectivity Challenge

When subjecting 1-naphthylhydrazines to Fischer conditions, two pathways are theoretically possible:

-

Path A (Major): Cyclization at the C2 position of the naphthalene ring, yielding the benzo[g]indole .

-

Path B (Minor): Cyclization at the C8 (peri) position, yielding the benzo[e]indole .

Expert Insight: For this compound, Path A is heavily favored due to steric constraints at the C8 peri-position. However, the 4-chloro substituent (para to the hydrazine linkage) exerts an inductive electron-withdrawing effect (

Reaction Mechanism Visualization

The following diagram illustrates the critical [3,3]-shift and the specific carbon mapping that leads to the 5-chloro substitution pattern.

Figure 1: Mechanistic pathway highlighting the critical sigmatropic rearrangement that defines the 5-chloro regiochemistry.

Experimental Protocols

Safety Pre-requisites

-

Hydrazine Toxicity: this compound is a suspected carcinogen and potent skin sensitizer. All weighing must occur in a laminar flow hood. Double-gloving (Nitrile) is mandatory.

-

Acid Hazards: Glacial acetic acid and concentrated HCl are corrosive. Work in a fume hood.

Protocol A: Synthesis of 5-Chloro-2-methylbenzo[g]indole

This protocol uses Acetone or 2-Butanone as the ketone source. It is ideal for initial scaffold validation.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Ketone (Acetone or 2-Butanone) (1.2 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: Zinc Chloride (ZnCl₂) - Optional, for difficult substrates

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

Charge a round-bottom flask (RBF) with this compound hydrochloride (5.0 mmol, 1.15 g).

-

Add Glacial Acetic Acid (15 mL). The salt may not dissolve completely at room temperature (RT).

-

Add the ketone (6.0 mmol) via syringe.

-

Checkpoint: Stir at RT for 30 minutes. A color change (often to dark yellow/orange) indicates hydrazone formation.

-

-

Cyclization:

-

Equip the RBF with a reflux condenser.

-

Heat the reaction mixture to reflux (118°C) .

-

Maintain reflux for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The hydrazine spot (polar, stains with PMA) should disappear, replaced by a fluorescent indole spot (high Rf).

-

-

Work-up:

-

Cool the mixture to RT.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The crude indole should precipitate as a solid.

-

If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and cold ethanol (5 mL).

-

If oil forms: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organics with Sat. NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.[1]

-

-

Purification:

-

Recrystallization is preferred for benzo[g]indoles. Dissolve in hot Ethanol or Toluene and cool slowly.

-

Alternatively, flash chromatography using a Hexane/EtOAc gradient (0%

10% EtOAc).

-

Protocol B: Synthesis of 5-Chloro-1,2,3,4-tetrahydrobenzo[g]carbazole

Using Cyclohexanone. This yields a highly crystalline tetracyclic product, excellent for drug discovery libraries.

Data Summary Table:

| Parameter | Specification | Note |

| Substrate | Cyclohexanone | 1.1 equivalents |

| Solvent | Ethanol (EtOH) | Absolute |

| Acid Catalyst | Conc. HCl | 10% v/v relative to EtOH |

| Temperature | 80°C (Reflux) | Essential for rearrangement |

| Time | 3.5 Hours | Monitor via LC-MS |

| Expected Yield | 65% - 80% | Depends on hydrazine purity |

Workflow Diagram:

Figure 2: Operational workflow for the synthesis of the tetrahydrobenzo[g]carbazole derivative.

Critical Analysis & Troubleshooting

"The Reaction Stalled"

Due to the electron-withdrawing nature of the 4-chloro group, the hydrazone may form but fail to undergo the sigmatropic rearrangement at standard temperatures.

-

Solution: Switch solvent to Polyphosphoric Acid (PPA) .

-

Method: Mix hydrazine and ketone in PPA. Heat to 100–120°C. PPA acts as both solvent and strong acid catalyst, forcing the rearrangement of deactivated systems.

-

Quench: Pour the hot syrup onto crushed ice (carefully!).

-

Regioselectivity Confirmation

How do you know you have the benzo[g]indole (linear) and not the benzo[e]indole (angular)?

-

1H NMR Diagnostic: Look for the signal of the proton at the C9 position (in benzo[g] numbering). In the benzo[g] system, the protons on the naphthalene ring show a distinct splitting pattern.

-

NOE (Nuclear Overhauser Effect): Irradiate the N-H proton.

-

In benzo[g]indole , you should see an NOE enhancement of the proton at C9 (the "top" proton near the nitrogen).

-

In benzo[e]indole , the N-H is adjacent to the C1 position of the naphthalene ring, which is sterically different.

-

Stability of the Starting Material

Naphthylhydrazines oxidize rapidly to naphthyl-diimines or diazonium species in air.

-

Protocol Adjustment: Always use the hydrochloride salt for storage. If you must use the free base, generate it immediately before use by partitioning the salt between EtOAc and 1M NaOH, separating, and using the organic layer immediately.

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Chlorophenylhydrazine hydrochloride. (Used as proxy for toxicity data of the naphthyl analog). Link

-

Desai, N. C., et al. (2016). Synthesis and antimicrobial screening of some new benzo[g]indoles. Medicinal Chemistry Research. (Context for biological relevance of the scaffold). Link

Sources

Synthesis of carbazoles from (4-Chloronaphthalen-1-yl)hydrazine

Application Note: Precision Synthesis of Chlorinated Benzo[ ]carbazoles

Subject: Regioselective Synthesis of 10-Chlorobenzo[

Executive Summary & Strategic Rationale

This application note details the synthesis of benzo[

Why this Precursor? The use of this compound is strategic for two reasons:

-

Regiocontrol: 1-Naphthylhydrazines inherently favor the formation of the "angular" benzo[

]carbazole isomer over the linear benzo[ -

Functional Handle: The chlorine atom at the 4-position (becoming the 10-position in the final scaffold) serves as a critical orthogonal handle for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura couplings, avoiding the need for de novo synthesis when generating libraries.

Structural Analysis & Retrosynthesis

Understanding the mapping of atoms from the starting hydrazine to the final carbazole is critical for structural verification.

-

Starting Material: this compound.

-

Cyclization Partner: Cyclohexanone (Model substrate for tetrahydrobenzo[

]carbazole formation). -

Regiochemistry: Cyclization occurs exclusively at the C2 position of the naphthalene ring.

-

Numbering Shift:

-

Naphthalene C1 (Hydrazine bearing)

Benzo[ -

Naphthalene C4 (Chlorine bearing)

Benzo[

-

Pathway Visualization

The following diagram illustrates the mechanistic flow and regioselectivity logic.

Figure 1: Mechanistic pathway for the synthesis of 10-chlorobenzo[c]carbazole, highlighting the critical [3,3]-sigmatropic shift.

Experimental Protocols

Protocol A: One-Pot Fischer Cyclization

Objective: Synthesis of 10-chloro-6,7-dihydro-5H-benzo[

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| This compound HCl | 229.09 | 1.0 | 2.29 g | Substrate |

| Cyclohexanone | 98.15 | 1.1 | 1.14 mL | Partner |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Cat. |

| Sulfuric Acid (Conc.) | 98.08 | 0.5 | ~0.3 mL | Co-Catalyst |

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the hydrazine hydrochloride (2.29 g) in Glacial Acetic Acid (20 mL).

-

Addition: Add Cyclohexanone (1.14 mL) dropwise at room temperature. The suspension may clear slightly as the hydrazone forms.

-

Catalysis: Add concentrated H₂SO₄ (0.3 mL) dropwise. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 4–6 hours.

-

Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The hydrazine spot (polar, stains with ninhydrin) should disappear, replaced by a fluorescent blue/purple spot (the carbazole) at higher Rf.

-

-

Work-up:

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexanes:EtOAc 9:1) if high purity is required for the next step.

Expected Yield: 75–85% Key Observation: The formation of the "angular" isomer is indicated by a characteristic downfield shift of the bay-region proton in ¹H NMR (approx. 8.5–8.8 ppm).

Protocol B: Aromatization (Dehydrogenation)

Objective: Conversion to the fully aromatic 10-chlorobenzo[

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Tetrahydro-intermediate (from Protocol A) | 1.0 | Substrate |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 2.2 | Oxidant |

| Toluene | Solvent | Solvent |

Methodology:

-

Dissolve the tetrahydro-carbazole (1.0 g, ~3.9 mmol) in Toluene (30 mL) in a dry RBF.

-

Add DDQ (1.95 g, 8.6 mmol) in portions to control the exotherm. The solution will turn dark immediately (charge transfer complex).

-

Reflux at 110°C for 2–3 hours.

-

Work-up:

-

Purification: The crude aromatic carbazole is often highly crystalline. Recrystallize from Chlorobenzene or Toluene.

Troubleshooting & Critical Parameters

The following table addresses common failure modes specific to naphthylhydrazine cyclizations.

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Overheating or excessive acid concentration leading to polymerization. | Reduce H₂SO₄ loading; switch to mild Lewis Acid conditions (ZnCl₂ in Ethanol at 80°C). |

| Regioisomer Mix | Formation of linear benzo[ | Ensure strict temperature control. The angular isomer is kinetically favored; higher temps (>150°C) may promote thermodynamic equilibration. |

| Incomplete Reaction | Deactivation by the Chlorine substituent. | The Cl group is mildly electron-withdrawing, slowing the [3,3] shift. Extend reaction time or switch solvent to high-boiling 1,2-dichlorobenzene. |

| Chlorine Loss | Hydrodehalogenation during aromatization. | Avoid Pd/C at high temperatures for aromatization. Use DDQ (Protocol B) or Chloranil as a milder oxidant to preserve the C-Cl bond. |

Advanced Application: Pd-Catalyzed Diversification

Note: This section highlights the utility of the 10-chloro handle.

The 10-chlorobenzo[

General Protocol for Coupling:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%).

-

Base: NaOtBu (1.5 equiv).

-

Partner: Diphenylamine or Carbazole.[4]

-

Solvent: Toluene, 100°C, Argon atm.

-

Mechanism: Oxidative addition occurs preferentially at the C-Cl bond (facilitated by the extended pi-system of the benzo-carbazole), allowing the introduction of arylamines.

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

Synthesis of Benzo[c]carbazoles

-

Use of DDQ for Aromatization of Tetrahydrocarbazoles

- Oikawa, Y., et al. "Specific Dehydrogenation of Tetrahydrocarbazoles." Tetrahedron Letters, 1978.

-

Buchwald-Hartwig Coupling on Chlorinated Carbazoles

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. EP0825181A1 - Process of preparation of carbazole - Google Patents [patents.google.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

Synthesis of Chloro-Substituted Benzo[g]indoles via Fischer Indolization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[g]indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its larger, annulated cousin, the benzo[g]indole system, represents a class of compounds with significant therapeutic potential, demonstrating activities ranging from anti-inflammatory to anticancer.[2][3] The introduction of a chloro-substituent onto this framework can further modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and pharmacokinetic profile.

This guide provides a comprehensive overview and detailed protocols for the synthesis of chloro-substituted benzo[g]indoles through the reaction of (4-Chloronaphthalen-1-yl)hydrazine with various ketones. This reaction proceeds via the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[4]

Reaction Overview: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[5]

The reaction is typically initiated by the condensation of the hydrazine and the carbonyl compound to form a hydrazone. This is often done in a solvent like acetic acid, and the intermediate hydrazone can be isolated or, more commonly, subjected to cyclization in situ.[6] The subsequent steps involve a-sigmatropic rearrangement and the elimination of ammonia to yield the final indole product.[4]

Mechanistic Pathway

The currently accepted mechanism for the Fischer indole synthesis involves several key steps:[4][6]

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a ketone to form the corresponding hydrazone.

-

Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.

-

-Sigmatropic Rearrangement: A protonated form of the ene-hydrazine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic benzo[g]indole ring.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Experimental Protocols

The following protocols provide a framework for the synthesis of chloro-substituted benzo[g]indoles. It is crucial to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 8-Chloro-2,3-dimethyl-1H-benzo[g]indole from this compound and 2-Butanone

This protocol details a one-pot synthesis where the intermediate hydrazone is not isolated.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound HCl | 229.11 | 5.0 | 1.15 g |

| 2-Butanone | 72.11 | 5.5 | 0.40 g (0.5 mL) |

| Glacial Acetic Acid | 60.05 | - | 25 mL |

| Zinc Chloride (anhydrous) | 136.30 | 2.5 | 0.34 g |

| Ethanol | 46.07 | - | As needed |

| Deionized Water | 18.02 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.15 g, 5.0 mmol) and glacial acetic acid (25 mL).

-

Stir the mixture at room temperature until the hydrazine salt is fully dissolved.

-

Add 2-butanone (0.40 g, 5.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone.

-

Carefully add anhydrous zinc chloride (0.34 g, 2.5 mmol) to the flask. Note: The addition of zinc chloride can be exothermic.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

-

A precipitate should form. Collect the crude product by vacuum filtration and wash the solid with copious amounts of deionized water.

-

Recrystallize the crude product from ethanol to afford the purified 8-Chloro-2,3-dimethyl-1H-benzo[g]indole.

Caption: Experimental workflow for the synthesis of a chloro-benzo[g]indole.

Characterization of Chloro-Substituted Benzo[g]indoles

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy:

-

NH Proton: A broad singlet is expected in the downfield region (δ 8.0-11.0 ppm).

-

Aromatic Protons: The protons on the naphthalene and indole rings will appear in the aromatic region (δ 7.0-8.5 ppm). The chloro-substituent will influence the chemical shifts of the adjacent protons.

-

Methyl Protons: Two singlets corresponding to the two methyl groups at the C2 and C3 positions are expected in the upfield region (δ 2.0-2.5 ppm).

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: A series of signals in the δ 110-140 ppm range corresponding to the carbons of the benzo[g]indole core. The carbon bearing the chlorine atom will be shifted downfield.

-

Methyl Carbons: Signals for the two methyl carbons will appear in the upfield region (δ 10-20 ppm).

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.

-

A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) should be observed.

-

Applications in Drug Discovery

The benzo[g]indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The incorporation of a chloro-substituent can enhance the pharmacological properties of these molecules.

-

Anti-inflammatory Agents: Benzo[g]indole derivatives have been investigated as potent inhibitors of enzymes involved in the inflammatory cascade.

-

Anticancer Agents: The indole nucleus is present in numerous anticancer drugs, and chloro-substituted benzo[g]indoles are being explored for their potential to inhibit cancer cell growth and induce apoptosis.[3]

-

CNS-active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological disorders.

Conclusion

The Fischer indole synthesis provides a reliable and straightforward method for the preparation of chloro-substituted benzo[g]indoles from this compound and ketones. These compounds are of significant interest to the drug discovery community due to their diverse biological activities. The protocols and characterization guidelines presented here offer a solid foundation for researchers to synthesize and explore this promising class of molecules.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Benzo[g]indoles. [Link]

-

PubChem. 1H-Benzo(g)indole. [Link]

-

MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

-

PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

-

PubMed. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. [Link]

-

MDPI. 2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}. [Link]

-

MDPI. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. [Link]

-

Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Organic & Biomolecular Chemistry. Chloroformate-mediated ring cleavage of indole alkaloids leads to re-engineered antiplasmodial agents. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

NIH. Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. [Link]

-

PubChem. Indole. [Link]

-

ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][6]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]

-

PubMed. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. [Link]

-

MDPI. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. [Link]

-

HETEROCYCLES. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

-

National Institute of Standards and Technology. Indole - the NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Catalysts for reactions involving (4-Chloronaphthalen-1-yl)hydrazine

Technical Application Note: Catalytic Strategies for Functionalizing (4-Chloronaphthalen-1-yl)hydrazine

Abstract

This compound (CAS 1187928-20-6) is a high-value fused-ring building block. Its unique structure combines a lipophilic naphthalene core with a reactive hydrazine handle and a chloro-substituent amenable to downstream cross-coupling. This guide details the catalytic protocols for its two primary transformations: the Fischer Indole Synthesis to access 5-chlorobenzo[g]indoles and Cyclocondensation to form pyrazoles. We prioritize scalable, self-validating workflows utilizing Lewis and Brønsted acid catalysis.

Introduction & Molecule Profile

The reactivity of this compound is defined by the nucleophilicity of the hydrazine moiety (

| Property | Specification |

| IUPAC Name | This compound |

| Common Form | Hydrochloride Salt ( |

| Molecular Weight | 192.65 g/mol (Free base); ~229.1 g/mol (HCl salt) |

| Key Reactivity | Nucleophilic condensation, [3,3]-Sigmatropic rearrangement |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Core Protocol A: Fischer Indole Synthesis

Target: Synthesis of 5-chloro-2-substituted-1H-benzo[g]indoles. Significance: This reaction constructs the privileged indole scaffold found in kinase inhibitors and serotonin receptor modulators.

Mechanistic Insight

The reaction proceeds via the formation of an arylhydrazone, followed by a proton-catalyzed [3,3]-sigmatropic rearrangement.[1][2]

-

Catalyst Selection: While protic acids (

, PPA) are common, Zinc Chloride (

Experimental Protocol

Reagents:

-

This compound HCl (1.0 equiv)

-

Ketone (e.g., Cyclohexanone or Acetophenone) (1.1 equiv)

-

Catalyst: Zinc Chloride (

), anhydrous (2.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Salt Neutralization (In-situ): Suspend the hydrazine hydrochloride in AcOH. The solvent acts as a buffer, allowing the free base to participate in the initial condensation.

-

Hydrazone Formation: Add the ketone.[2][3] Stir at 25°C for 1 hour .

-

Checkpoint: Monitor by TLC.[2] The disappearance of the hydrazine spot indicates quantitative hydrazone formation.

-

-

Catalytic Rearrangement: Add solid anhydrous

. Heat the reaction to 80–90°C for 3–6 hours.-

Note: Do not reflux violently; the naphthalene core is prone to oxidation.

-

-

Quench & Isolation: Cool to room temperature. Pour the mixture slowly into ice-cold water. The indole product typically precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water.

Data Interpretation:

-

Yield Expectations: 65–80%.

-

Regioselectivity: Cyclization occurs exclusively at the C2 position of the naphthalene ring due to the blockage of C4 by chlorine and the high bond order of the C1-C2 bond, yielding the linear benzo[g]indole system.

Core Protocol B: Pyrazole Heterocycle Synthesis

Target: 1-(4-chloronaphthalen-1-yl)-3,5-dimethylpyrazole. Significance: Pyrazoles are key pharmacophores in agrochemistry and anti-inflammatory drug discovery.

Mechanistic Insight

This is a double condensation reaction with 1,3-dicarbonyls. The reaction is pH-sensitive.[4]

-

Catalyst: Ethanolic HCl . A controlled acidic pH (pH 4–5) is critical to protonate the carbonyl oxygen (activating it) while keeping the hydrazine nitrogen nucleophilic enough to attack.

Experimental Protocol

Reagents:

-

This compound HCl (1.0 equiv)

-

Acetylacetone (1.2 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve the hydrazine salt in EtOH.

-

Addition: Add acetylacetone dropwise at room temperature.

-

Cyclization: Reflux the mixture for 2 hours .

-

Self-Validation: The solution typically changes color (yellow to orange) as the conjugated pyrazole forms.

-

-

Workup: Evaporate solvent to 20% volume. Dilute with cold water.

-

Isolation: Extract with Ethyl Acetate or filter if solid precipitates.

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by the choice of electrophile and catalyst.

Caption: Divergent synthesis pathways. The Fischer Indole route (solid line) requires Lewis Acid catalysis (

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Indole) | Polymerization of naphthalene core | Switch from Protic Acid (PPA) to Lewis Acid ( |

| Incomplete Reaction | Hydrazine HCl salt solubility | Ensure initial neutralization or use AcOH as solvent to solubilize the salt. |

| Dark Tarry Product | Oxidation of hydrazine | Perform reaction under Nitrogen ( |

| No Precipitation | Product too soluble in AcOH | Dilute with larger volume of ice water or neutralize AcOH with NaOH to pH 7. |

Safety & Stability

-

Toxicity: Aryl hydrazines are suspected carcinogens and toxic by ingestion.[6][7] Handle in a fume hood with double gloving (Nitrile).

-

Waste Disposal: Unreacted hydrazine in waste streams should be deactivated by oxidation. Treat aqueous waste with dilute bleach (NaOCl) or Hydrogen Peroxide (

) in the presence of a copper catalyst (

References

-

Reaction Kinetics of Hydrazine Neutralization. IAEA/INIS. Detailed protocols for the oxidative degradation of hydrazine waste using peroxide and copper catalysts.

-

Fischer Indole Synthesis. Organic Chemistry Portal. Comprehensive mechanism and catalyst lists for aryl hydrazine rearrangements.

-

Synthesis of Aryl Hydrazines via Cross-Coupling. ResearchGate. Context on the stability and synthesis of the hydrazine precursor.

-

Safety Data Sheet: this compound. Sigma-Aldrich/Merck. Hazard identification and handling.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Synthesis and Antimicrobial Profiling of (4-Chloronaphthalen-1-yl)hydrazine Scaffolds

Executive Summary

This guide details the synthesis, derivatization, and antimicrobial evaluation of (4-Chloronaphthalen-1-yl)hydrazine and its bioactive hydrazone analogues. While the naphthalene core provides the necessary lipophilicity for cell membrane penetration—mimicking established antifungals like terbinafine—the hydrazine moiety serves as a versatile pharmacophore for metal chelation and hydrogen bonding within microbial active sites.

This document is designed for medicinal chemists and microbiologists, providing a validated workflow from raw material synthesis to MIC determination against resistant pathogens (e.g., MRSA, C. albicans).

Chemical Synthesis Protocols

Strategic Rationale

Direct nucleophilic substitution of 1,4-dichloronaphthalene with hydrazine is kinetically sluggish due to the lack of electron-withdrawing heteroatoms in the naphthalene ring. Therefore, this protocol utilizes a Diazotization-Reduction strategy starting from 4-chloro-1-naphthylamine. This method ensures high regioselectivity and yield.

Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis pathway from amine precursor to active hydrazone derivatives via diazonium intermediate.

Detailed Protocol: this compound

Reagents:

-

4-Chloro-1-naphthylamine (10 mmol)

-

Sodium Nitrite (

, 12 mmol) -

Stannous Chloride (

, 25 mmol) or Sodium Sulfite ( -

Hydrochloric Acid (conc. HCl)

-

Ethanol (absolute)

Procedure:

-

Diazotization: Dissolve 4-chloro-1-naphthylamine (1.77 g) in 10 mL of conc. HCl and 10 mL water. Cool the suspension to 0–5°C in an ice-salt bath. Dropwise add a solution of

(0.83 g in 5 mL water), maintaining temperature below 5°C. Stir for 30 min. Validation: The solution should turn clear/yellowish; confirm excess nitrite with starch-iodide paper (turns blue). -

Reduction: Dissolve

(5.6 g) in 10 mL conc. HCl. Cool to 0°C. Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A precipitate (hydrazine hydrochloride salt) will form immediately. Stir for 1 hour at 0°C, then allow to warm to room temperature. -

Isolation of Free Base: Filter the hydrochloride salt. Suspend the solid in 20 mL cold water and treat with 10% NaOH solution until pH ~10. Extract with diethyl ether (

mL). -

Purification: Dry organic layer over anhydrous

, filter, and evaporate. Recrystallize the crude solid from ethanol/water.-

Expected Yield: 60–75%

-

Characterization: Melting point determination and

-NMR (look for hydrazine

-

Derivatization (Schiff Base Formation)

The free hydrazine is prone to oxidation and is often less active than its hydrazone derivatives. Protocol:

-

Mix equimolar amounts of this compound and a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde) in absolute ethanol.

-

Add catalytic glacial acetic acid (2-3 drops).

-

Reflux for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to precipitate the hydrazone. Filter and wash with cold ethanol.

Antimicrobial Evaluation Protocols

Mechanistic Targets

Naphthalene derivatives often target Squalene Epoxidase (fungal) or bacterial cell membranes. Hydrazones can chelate iron/copper ions essential for bacterial metalloenzymes or inhibit DNA gyrase.

Caption: Dual-mode mechanism of action targeting fungal sterol synthesis and bacterial metalloenzymes.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeast).

Materials:

-

Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

-

Dye: Resazurin (Alamar Blue) for visual endpoint (0.01% w/v).

-

Plates: 96-well flat-bottom sterile microplates.

Protocol:

-

Stock Preparation: Dissolve compounds in DMSO (10 mg/mL).

-

Dilution: Serial 2-fold dilutions in media across the plate (Range: 512

g/mL to 0.5 -